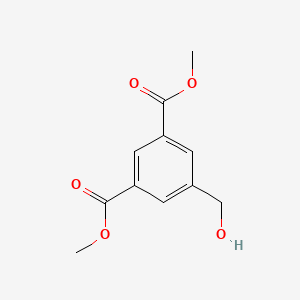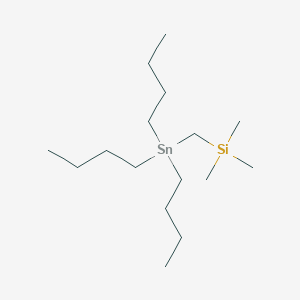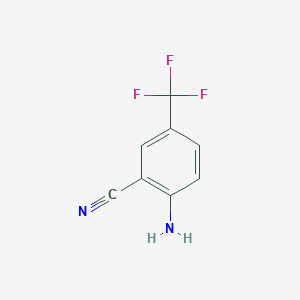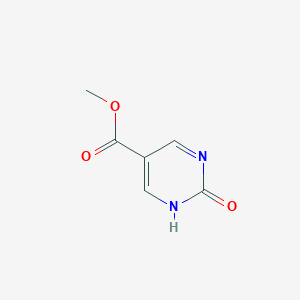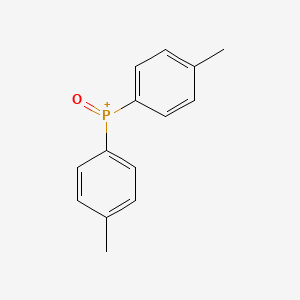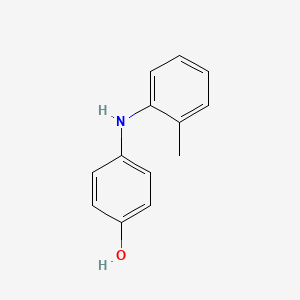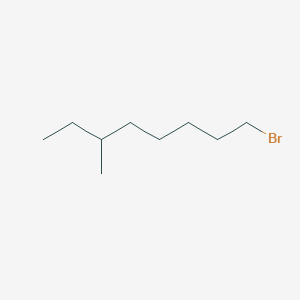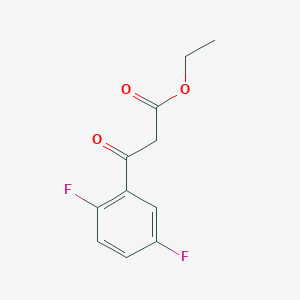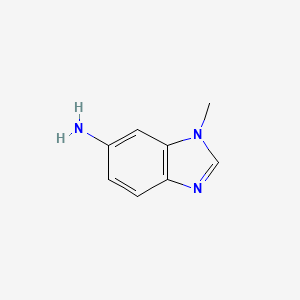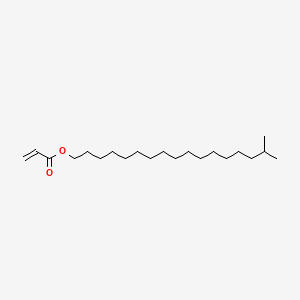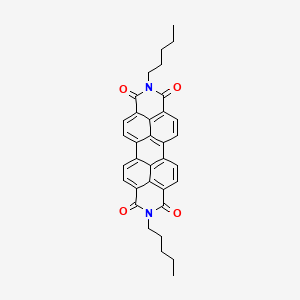![molecular formula C6H12N2 B1590701 1,4-Diazabicyclo[3.2.1]octane CAS No. 5167-08-8](/img/structure/B1590701.png)
1,4-Diazabicyclo[3.2.1]octane
Overview
Description
1,4-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring system. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various chemical reactions. It is often used in organic synthesis and polymerization processes due to its ability to facilitate a wide range of chemical transformations.
Mechanism of Action
Target of Action
1,4-Diazabicyclo[3.2.1]octane is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are organic compounds that require a catalyst for their reactions .
Mode of Action
This compound interacts with its targets by acting as a catalyst in various chemical reactions . For example, it has been used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also promotes the Morita–Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds . For instance, it has been used in the synthesis of natural products via 1,3-dipolar cycloaddition reactions with alkenes . It has also been used in the synthesis of novel tricyclic fused lactone-lactam systems .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired organic compounds . For example, it has been used to produce ethyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate . It has also been used in the synthesis of novel tricyclic fused lactone-lactam systems .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the specific reaction conditions, such as temperature and the presence of other reactants . For instance, the reaction of this compound with acrylate and acrylic acid derivatives was found to yield a 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .
Biochemical Analysis
Biochemical Properties
1,4-Diazabicyclo[3.2.1]octane is known to be a highly nucleophilic tertiary amine base . It has been used as a catalyst and reagent in polymerization and organic synthesis . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules
Molecular Mechanism
It is known to be a highly nucleophilic tertiary amine base, which suggests it could interact with various biomolecules through binding interactions
Temporal Effects in Laboratory Settings
This compound is known to be a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, yields this compound in 51-73% yield .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic activity of K-TS-1 zeolite catalyst. The process involves the reaction of ethylenediamine over the K-TS-1 catalyst in a fixed-bed catalytic reactor . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its high nucleophilicity, it can participate in nucleophilic substitution reactions.
Cycloaddition: It can undergo cycloaddition reactions with alkenes and other unsaturated compounds.
Isomerization and Rearrangement: The compound can facilitate isomerization and rearrangement reactions, such as the Wagner-Meerwein rearrangement.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acrylates, acrylic acids, and various alkyl halides. Reaction conditions often involve moderate temperatures and the presence of a suitable solvent, such as dichloromethane or dimethyl sulfoxide .
Major Products Formed
The major products formed from reactions involving this compound include various bicyclic and tricyclic compounds, such as 2,5-diazabicyclo[2.2.2]octane and tricyclic lactone-lactam systems .
Scientific Research Applications
1,4-Diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Biology: The compound’s nucleophilicity makes it useful in biochemical studies, particularly in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, where its unique structure can be leveraged to create novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-diazabicyclo[3.2.1]octane include:
1,4-Diazabicyclo[2.2.2]octane:
Quinuclidine: This compound is structurally similar but has one of the nitrogen atoms replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
This compound is unique due to its specific ring size and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst and reagent in various chemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAEEFYFFBAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494984 | |
| Record name | 1,4-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5167-08-8 | |
| Record name | 1,4-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that 1,4-Diazabicyclo[3.2.1]octane derivatives exhibit potent microfilaricidal activity, particularly against Litomosoides carinii in gerbil models []. Crucially, the structure-activity relationship studies reveal that an axial conformation of the alkyl substituent, mimicking the equatorial N-methyl group of diethylcarbamazine (DEC), is crucial for high activity []. This suggests that mimicking specific structural features of DEC within the this compound scaffold can contribute to enhanced antifilarial activity.
A: Studies have demonstrated that certain this compound derivatives act as cholinergic ligands at nicotinic acetylcholine receptors []. This interaction suggests their potential as modulators of both these receptors and monoamine transporters, opening avenues for investigating their therapeutic potential in conditions related to the central nervous system, smooth muscle contraction, endocrine function, neurodegenerative disorders, inflammation, pain, and substance withdrawal symptoms [].
A: Research highlights the successful synthesis of benzo[b]-1,4-diazabicyclo[3.2.1]octane [, ]. This synthesis is particularly noteworthy as it results in a molecule containing a unique \ddot N–C(sp2) single bond []. Furthermore, investigations into the synthesis of (±)-TAN1251A, a complex molecule containing the this compound moiety, have explored novel palladium-catalyzed [3+2] cycloadditions of sulfinimines to form methylene pyrrolidines []. While facing challenges in achieving the complete synthesis of (±)-TAN1251A, this research underscores the potential of utilizing this compound as a scaffold for developing more complex molecules [].
A: A comprehensive study employed a combination of experimental and theoretical methods to investigate the molecular structure and interatomic interactions of the this compound parent ring system []. This approach involved analyzing its vibrational characteristics, providing valuable insights into its structural features and potential reactivity []. While specific details about the spectroscopic data weren't provided in the abstract, this highlights the use of such techniques for characterizing this bicyclic system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



